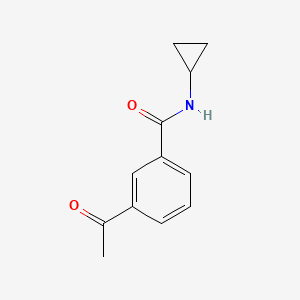

3-Acetyl-N-cyclopropylbenzamide

Description

Properties

IUPAC Name |

3-acetyl-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-3-2-4-10(7-9)12(15)13-11-5-6-11/h2-4,7,11H,5-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHXQKZIVCDLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-N-cyclopropylbenzamide typically involves the acylation of N-cyclopropylbenzamide with an acetylating agent. One common method is the reaction of N-cyclopropylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 3-Acetyl-N-cyclopropylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-Acetyl-N-cyclopropylbenzamide serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. This compound is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique cyclopropyl group, which can impart specific properties to the resulting compounds.

Table 1: Chemical Reactions Involving 3-Acetyl-N-cyclopropylbenzamide

| Reaction Type | Description | Outcome |

|---|---|---|

| Acylation | Reacts with amines to form amides | Formation of substituted amides |

| Alkylation | Can undergo alkylation reactions with alkyl halides | Generation of alkyl-substituted derivatives |

| Cyclization | Participates in cyclization reactions | Formation of cyclic compounds |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that 3-Acetyl-N-cyclopropylbenzamide exhibits potential antimicrobial and anticancer activities. Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation as a therapeutic agent.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of 3-Acetyl-N-cyclopropylbenzamide on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent.

Medicinal Applications

Therapeutic Effects and Drug Discovery

The compound is being explored for its therapeutic effects, particularly as a lead compound in drug discovery. Its mechanism of action appears to involve interactions with specific molecular targets, potentially modulating signaling pathways associated with various diseases.

Table 2: Potential Therapeutic Uses of 3-Acetyl-N-cyclopropylbenzamide

| Condition | Potential Use | Mechanism of Action |

|---|---|---|

| Cancer | Anticancer agent | Induction of apoptosis |

| Bacterial Infections | Antimicrobial | Inhibition of bacterial growth |

| Neurological Disorders | Modulation of neurotransmitter release | Interaction with histamine receptors |

Industrial Applications

Development of New Materials

In industrial settings, 3-Acetyl-N-cyclopropylbenzamide is utilized as an intermediate in the production of novel materials. Its unique chemical structure allows for the development of specialized polymers and composites that may have enhanced properties for various applications.

Mechanism of Action

The mechanism of action of 3-Acetyl-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group may enhance binding affinity due to its unique ring strain. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Acetyl vs. Other Functional Groups

- 3-Acetyl-N-cyclopropylbenzamide : The acetyl group (-COCH₃) is electron-withdrawing, polarizing the benzene ring and directing subsequent reactions to specific positions.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : A methyl group (-CH₃) at the 3-position is electron-donating, contrasting with acetyl. This compound’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a property less likely in acetylated analogs due to competing electronic effects .

- 4-Nitro-N-(3-nitrophenyl)benzamide (): Dual nitro groups (-NO₂) are strongly electron-withdrawing, making this compound highly electrophilic. Compared to acetyl, nitro groups are more reactive in nucleophilic aromatic substitution but less versatile in coordination chemistry .

- N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide (): The dimethylamino group (-N(CH₃)₂) is electron-donating, creating a contrasting electronic profile to acetyl. This compound’s dual functional groups (cyclopropyl and hydroxypropyl) may enhance solubility or binding specificity .

N-Substituent Comparison

- Isopropyl (N-Isopropylbenzamide, ) : Isopropyl (-CH(CH₃)₂) is bulkier than cyclopropyl but less strained, offering different steric interactions in reactions. Synthesis involves TBHP and Bu4NI, suggesting radical or oxidative pathways .

- Dipropyl (Benzamide, 3-(cyclohexylmethoxy)-N,N-dipropyl-, ) : Linear alkyl chains (dipropyl) increase lipophilicity, contrasting with the compact cyclopropyl group. Such substituents are common in agrochemicals or lipid-soluble pharmaceuticals .

Structural and Functional Data Table

*Estimated values based on structural analogs.

Biological Activity

3-Acetyl-N-cyclopropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Acetyl-N-cyclopropylbenzamide features an acetyl group attached to a cyclopropyl-substituted benzamide. This unique structure allows for specific interactions with biological macromolecules, which may contribute to its pharmacological properties.

The biological activity of 3-Acetyl-N-cyclopropylbenzamide is primarily attributed to its ability to interact with various molecular targets. The acetyl group can form hydrogen bonds with proteins, while the cyclopropyl moiety may enhance binding affinity due to its unique steric properties. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that 3-Acetyl-N-cyclopropylbenzamide exhibits antimicrobial activity. In vitro studies demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, one study reported significant reduction in cell viability in human cancer cell lines treated with varying concentrations of the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Acetyl-N-cyclopropylbenzamide, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-cyclopropylbenzamide | Lacks acetyl group | Limited activity compared to 3-Acetamide |

| 3-Acetylbenzamide | Lacks cyclopropyl group | Different binding profile |

| N-cyclopropyl-3-nitrobenzamide | Contains a nitro group | Different chemical reactivity |

The presence of both the acetyl and cyclopropyl groups in 3-Acetyl-N-cyclopropylbenzamide contributes to its distinct biological activity and makes it a valuable candidate for further exploration in drug development.

In Vivo Studies

In vivo studies have shown promising results regarding the safety and efficacy of 3-Acetyl-N-cyclopropylbenzamide in animal models. For instance, a study evaluating its effects on tumor growth in mice demonstrated a significant reduction in tumor size compared to control groups .

Toxicology Assessments

Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. Studies utilizing PanHunter analysis software have been instrumental in assessing the toxicity levels and identifying biomarkers associated with adverse effects .

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-N-cyclopropylbenzamide, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves coupling 3-acetylbenzoic acid derivatives with cyclopropylamine via amidation. A standard approach uses carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous DCM or THF under inert conditions . Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water gradient) and -/-NMR to confirm acetyl and cyclopropyl moieties. X-ray crystallography (monoclinic P2/c system) can resolve structural ambiguities, as demonstrated for analogous benzamides .

Q. How do researchers characterize the physicochemical properties of 3-Acetyl-N-cyclopropylbenzamide?

- Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers via shake-flask method), logP (determined via reverse-phase HPLC or computational tools like ACD/Labs Percepta ), and thermal stability (TGA/DSC analysis). Crystallographic parameters (e.g., unit cell dimensions) are derived from single-crystal X-ray diffraction, as seen in related N-aryl benzamides .

Q. What spectroscopic techniques are critical for confirming the structure of 3-Acetyl-N-cyclopropylbenzamide?

- Methodological Answer : -NMR identifies the acetyl group (δ ~2.6 ppm, singlet) and cyclopropyl protons (δ ~0.5–1.2 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm) and acetyl C=O (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 3-Acetyl-N-cyclopropylbenzamide?

- Methodological Answer : Use Design of Experiments (DoE) to vary parameters: catalyst (e.g., HOBt vs. DMAP), solvent polarity (THF vs. DMF), and temperature (0°C to reflux). Monitor intermediates via LC-MS to identify side reactions (e.g., acetyl hydrolysis). For cyclopropylamine coupling, kinetic studies under anhydrous conditions minimize byproducts .

Q. What strategies resolve contradictions in bioactivity data for 3-Acetyl-N-cyclopropylbenzamide derivatives?

- Methodological Answer : Contradictions often arise from impurity profiles or stereochemical variations. Employ orthogonal purification (e.g., preparative HPLC followed by recrystallization) and validate bioassays with positive/negative controls. For enantiomeric derivatives, chiral HPLC or circular dichroism (CD) clarifies structure-activity relationships .

Q. How can computational modeling predict the reactivity or binding affinity of 3-Acetyl-N-cyclopropylbenzamide?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites (e.g., acetyl carbonyl). Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), while QSPR models correlate substituent effects with logP or solubility . Machine learning (neural networks) trains on datasets of analogous benzamides to forecast ADMET properties .

Q. What experimental designs validate the stability of 3-Acetyl-N-cyclopropylbenzamide under varying pH and temperature?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h, then analyze via LC-MS for degradation products (e.g., deacetylated analogs).

- Thermal stress : Heat solid samples at 100°C for 48h; monitor color changes and crystallinity via PXRD .

Data Interpretation and Validation

Q. How to address discrepancies between computational predictions and experimental results for 3-Acetyl-N-cyclopropylbenzamide?

Q. What statistical methods analyze structure-activity relationships (SAR) in 3-Acetyl-N-cyclopropylbenzamide analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.